BMS-932481 is a bicyclic pyrimidine compound that functions as a gamma-secretase modulator. It was developed primarily for the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive decline and memory loss. The compound emerged from a screening process of the Bristol-Myers Squibb compound collection, where it was optimized for potency and selectivity, demonstrating significant reductions in amyloid-beta peptides in preclinical models .
BMS-932481 belongs to the class of gamma-secretase modulators, which are compounds designed to selectively modulate the activity of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This modulation aims to decrease the production of harmful amyloid-beta peptides while preserving the production of non-toxic fragments . The compound has been evaluated in various preclinical studies, showing a favorable safety profile without Notch-based toxicity .
The synthesis of BMS-932481 involves several key steps:
The synthesis pathway was refined over time to enhance yield and reduce the use of toxic reagents, demonstrating a commitment to improving both efficiency and safety in chemical processes.
BMS-932481 is characterized by its bicyclic pyrimidine structure, which contributes to its biological activity as a gamma-secretase modulator. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of 269.31 g/mol. Key structural features include:
Crystallographic studies have confirmed the absolute configuration of BMS-932481, affirming its structural integrity for pharmacological activity .
BMS-932481 undergoes several chemical reactions during its metabolic processing:
These reactions highlight the importance of metabolic pathways in determining both efficacy and safety profiles for therapeutic applications.
BMS-932481 acts by selectively modulating gamma-secretase activity, leading to:
Clinical trials have demonstrated that BMS-932481 can effectively alter amyloid peptide profiles in both plasma and cerebrospinal fluid, supporting its role as a therapeutic candidate for Alzheimer’s disease .
BMS-932481 exhibits several notable physical and chemical properties:
These properties are critical for understanding the drug's behavior in biological systems.
BMS-932481 has potential applications primarily in:
The ongoing research into BMS-932481 underscores its significance within the context of neurodegenerative disease therapeutics and highlights its potential role in future clinical applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3